(4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
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Overview
Description
(4-ETHOXY-3-NITROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE is a complex organic compound that features both nitro and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ETHOXY-3-NITROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps:
Nitration: The initial step involves the nitration of 4-ethoxyphenol to introduce the nitro group at the 3-position.
Piperazine Coupling: The amine is then reacted with 4-nitro-3-(phenethylamino)phenylpiperazine to form the piperazine ring.
Methanone Formation: Finally, the methanone group is introduced through a condensation reaction with an appropriate carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and phenethyl groups.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used for substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include aromatic amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated aromatics or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Drug Development: It is being investigated for its potential as a pharmacophore in drug design.
Medicine
Antimicrobial Agents: The compound shows promise as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Cancer Research: It is being studied for its potential to inhibit cancer cell proliferation.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: It serves as a monomer or additive in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of (4-ETHOXY-3-NITROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
(4-ETHOXY-3-NITROPHENYL){4-[4-NITRO-3-(PHENYLAMINO)PHENYL]PIPERAZINO}METHANONE: Lacks the phenethyl group, resulting in different biological activity.
(4-ETHOXY-3-NITROPHENYL){4-[4-NITRO-3-(METHYLAMINO)PHENYL]PIPERAZINO}METHANONE: Contains a methyl group instead of a phenethyl group, affecting its chemical reactivity and biological properties.
Uniqueness
(4-ETHOXY-3-NITROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C27H29N5O6 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(4-ethoxy-3-nitrophenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H29N5O6/c1-2-38-26-11-8-21(18-25(26)32(36)37)27(33)30-16-14-29(15-17-30)22-9-10-24(31(34)35)23(19-22)28-13-12-20-6-4-3-5-7-20/h3-11,18-19,28H,2,12-17H2,1H3 |
InChI Key |
CKIOAJOYZNESBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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